N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Description
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C10H13F3N4O2 and its molecular weight is 278.235. The purity is usually 95%.
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Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H13F2N3O2S
- Molecular Weight : 337.34 g/mol
- IUPAC Name : N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide
The compound features a unique combination of an imidazo[2,1-b]thiazole moiety and a difluorobenzenesulfonamide group. This structural diversity is believed to contribute to its varied biological activities.
The biological activity of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide primarily involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in critical metabolic pathways. For instance, it may inhibit kinases or phosphatases that are crucial for cell signaling and proliferation.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties by potentially disrupting bacterial cell wall synthesis or metabolic functions .
Anticancer Potential
Research has indicated that compounds containing imidazole derivatives can exhibit significant anticancer activity. For example:
- In vitro Studies : In studies involving cancer cell lines such as MCF-7 (breast cancer), the compound demonstrated cytotoxic effects with an IC50 value indicating its potency compared to standard chemotherapeutics .
Compound | IC50 (µM) | Reference Drug | IC50 (µM) |
---|---|---|---|
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide | 0.018 ± 0.001 | Cisplatin | 0.020 ± 0.009 |
Antiviral Activity
Studies have suggested that the imidazole ring in this compound may interact with viral proteins, potentially inhibiting viral replication. The exact mechanism remains under investigation but could involve interference with viral enzyme functions or host cell entry processes.
Case Studies
-
Study on Anticancer Activity :
A study published in PubMed evaluated various benzimidazole derivatives for their anticancer properties. The findings indicated that compounds similar to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzenesulfonamide exhibited significant cytotoxicity against MCF-7 cells . -
Antimicrobial Efficacy :
Another research effort focused on the antimicrobial effects of sulfonamide derivatives. The results showed that compounds with similar structures had notable antibacterial activity against Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O2/c1-7-14-2-4-17(7)5-3-15-8(18)9(19)16-6-10(11,12)13/h2,4H,3,5-6H2,1H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCGGQUWRFYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.